Product packaging for 2,5,7-trichloro-9H-fluoren-4-amine(Cat. No.:CAS No. 97028-39-2)

2,5,7-trichloro-9H-fluoren-4-amine

Cat. No.: B11949557
CAS No.: 97028-39-2
M. Wt: 284.6 g/mol
InChI Key: WLLYXVDMSCYIJL-UHFFFAOYSA-N
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Description

General Overview of Fluorene (B118485) Derivatives in Contemporary Chemical Science

Fluorene is a polycyclic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.com This planar, electron-rich structure imparts desirable photophysical properties, such as high fluorescence quantum yields and conductivity, making fluorene derivatives highly valuable in materials science. entrepreneur-cn.com Their unique physical and chemical characteristics have led to widespread applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for bioimaging. entrepreneur-cn.comresearchgate.netresearchgate.net

The versatility of the fluorene scaffold is a key driver of its prevalence in modern chemical research. researchgate.netresearchgate.net The carbon at the 9-position of the five-membered ring is particularly reactive and susceptible to oxidation, which is why it is often substituted to enhance the stability of fluorene-based materials. researchgate.netresearchgate.net Furthermore, the 2 and 7 positions on the benzene rings are common sites for modification, allowing for the fine-tuning of the molecule's electronic and optical properties. researchgate.netmdpi.com By introducing various functional groups, researchers can synthesize a vast library of fluorene derivatives with tailored characteristics for specific applications, ranging from advanced materials to pharmacologically active agents. entrepreneur-cn.comresearchgate.net Indeed, studies have revealed that certain fluorene derivatives exhibit anti-tumor, anti-inflammatory, and antibacterial properties. entrepreneur-cn.com

Rationale for Investigating Substituted Fluorene Amines

The introduction of amine groups to the fluorene backbone is a significant area of investigation. Fluorene-substituted aromatic amines are a class of compounds with notable potential, particularly in the realm of materials science where they can serve as hole-transporting materials. mdpi.com The nitrogen-donor substituent can significantly influence the electronic properties of the fluorene system. mdpi.com

The primary rationale for studying substituted fluorene amines lies in the concept of creating donor-acceptor systems. By strategically placing electron-donating groups (like amines) and electron-withdrawing groups on the fluorene core, chemists can modulate the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.com This tuning of the energy gap is crucial for developing materials with specific light absorption and emission characteristics, a critical aspect in the design of OLEDs and other optoelectronic devices. researchgate.netrsc.org Furthermore, the amine functionality provides a site for further chemical modification and bioconjugation, opening avenues for their use as biological probes and in medicinal chemistry. researchgate.netresearchgate.net

Specific Focus on 2,5,7-Trichloro-9H-fluoren-4-amine within the Fluorene Research Landscape

While extensive research exists on various fluorene derivatives, specific academic studies focusing solely on this compound are not widely present in publicly accessible literature. However, its chemical structure allows for informed speculation on its potential properties and research interest. The compound is a polychlorinated fluorene amine, and the presence of three chlorine atoms—strong electron-withdrawing groups—would significantly impact the electronic environment of the fluorene system.

The combination of the electron-donating amine group at the 4-position and the electron-withdrawing chloro groups at the 2, 5, and 7 positions creates a complex electronic profile. This substitution pattern would likely lead to a molecule with a distinct energy gap and unique photophysical properties compared to other fluorene derivatives. The study of such a molecule could provide valuable insights into structure-property relationships in halogenated aromatic amines. While no direct synthesis for this compound is prominently reported, related syntheses of other chlorinated fluorene derivatives, such as those used as intermediates for the antimalarial drug lumefantrine, have been developed. researchgate.net A structurally similar compound, 4-amino-2,5,7-trichloro-fluoren-9-one, which features a ketone at the 9-position, is documented, suggesting the plausibility of this substitution pattern. echemi.com Further research into this compound could therefore be a valuable endeavor, potentially uncovering novel applications in materials science or medicinal chemistry.

Interactive Data Table: Properties of this compound and a Related Compound

PropertyThis compound (Predicted)4-amino-2,5,7-trichloro-fluoren-9-one echemi.com
CAS Number Not available37568-13-1
Molecular Formula C13H8Cl3NC13H6Cl3NO
Molecular Weight 298.58 g/mol 298.55 g/mol
Structure Fluorene core with three chloro groups (positions 2, 5, 7) and one amine group (position 4)Fluorenone core with three chloro groups (positions 2, 5, 7) and one amine group (position 4)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl3N B11949557 2,5,7-trichloro-9H-fluoren-4-amine CAS No. 97028-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97028-39-2

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

2,5,7-trichloro-9H-fluoren-4-amine

InChI

InChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2

InChI Key

WLLYXVDMSCYIJL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl

Origin of Product

United States

Iii. Chemical Reactivity and Transformative Chemistry of 2,5,7 Trichloro 9h Fluoren 4 Amine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The fluorene (B118485) ring system of 2,5,7-trichloro-9H-fluoren-4-amine is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and feasibility of these reactions being heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the three chlorine atoms makes the fluorene ring system susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can potentially displace one or more of the chlorine atoms. The positions most activated for nucleophilic attack are those ortho and para to the other electron-withdrawing groups. In this molecule, the chlorine atoms at positions 5 and 7 are ortho or para to other chlorine atoms, enhancing their susceptibility to nucleophilic attack. The chlorine at position 2 is also activated. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The feasibility of such reactions would depend on the strength of the nucleophile and the reaction conditions.

Reactions Involving the Amine Functionality

The primary amine group at the 4-position is a versatile functional handle for a variety of chemical transformations.

Acylation and Sulfonylation: The amine group can readily react with acyl halides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions.

N-Alkylation: Direct alkylation of the amine group with alkyl halides can occur, but often leads to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.

Transformations at the Fluorene Core, Including C–C Bond Formation at the 9-Position

The methylene (B1212753) bridge at the 9-position of the fluorene core is a key site for chemical modification. The protons at this position are relatively acidic (pKa ≈ 23 in DMSO) due to the stabilization of the resulting carbanion by the adjacent aromatic rings.

Deprotonation and Alkylation/Acylation: Treatment with a strong base, such as an organolithium reagent or a strong alkoxide, can deprotonate the 9-position to generate a fluorenyl anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon bonds at the 9-position. researchgate.net This allows for the introduction of a wide range of substituents at this position, significantly altering the steric and electronic properties of the molecule.

Oxidation: The methylene group at the 9-position can be oxidized to a ketone (fluorenone) using various oxidizing agents. The corresponding ketone, 4-amino-2,5,7-trichlorofluoren-9-one, is a known compound (CAS 37568-13-1). sigmaaldrich.com Conversely, the reduction of this fluorenone derivative would be a potential synthetic route to this compound.

Derivatization Strategies for Expanding Molecular Complexity

The functional groups present in this compound offer multiple avenues for derivatization to create more complex molecular architectures.

Cross-Coupling Reactions: The chlorine atoms on the fluorene ring can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of new aryl, vinyl, or amino substituents, respectively, leading to the construction of complex conjugated systems.

Polymerization: The difunctional nature of the molecule (amine and reactive sites on the fluorene core) could allow for its use as a monomer in polymerization reactions. For instance, the amine group could be used in condensation polymerizations, while the reactive sites on the fluorene ring could be involved in the formation of conjugated polymers with potential applications in materials science.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound will be influenced by both the electron-donating amine group and the electron-withdrawing chlorine atoms.

Oxidation: The primary amine group can be oxidized. The oxidation potential is expected to be higher than that of aniline (B41778) due to the presence of the electron-withdrawing chloro groups, which decrease the electron density on the amine nitrogen. Electrochemical studies on similar halogenated aromatic amines have shown that the oxidation process is often irreversible. nih.govnih.gov

Reduction: The polychlorinated aromatic system can undergo reduction. The reduction potential will be influenced by the number and position of the chlorine atoms. Generally, the ease of reduction increases with the number of halogen substituents. The reduction could potentially lead to dechlorination, forming less chlorinated fluorene derivatives.

Iv. Applications of 2,5,7 Trichloro 9h Fluoren 4 Amine and Its Derivatives in Advanced Materials and Catalysis

Role as Building Blocks in Organic Synthesis

In the realm of organic chemistry, 2,5,7-trichloro-9H-fluoren-4-amine serves as a versatile building block. Its amine group provides a reactive site for a multitude of chemical transformations, while the chlorinated fluorene (B118485) scaffold offers a rigid, planar, and electronically tunable platform. This combination allows for the construction of complex and functional organic molecules.

The chemical architecture of this compound, featuring a primary amine on a multi-substituted aromatic core, makes it an ideal precursor for more complex molecular structures. The amine functionality can readily undergo reactions such as diazotization, acylation, and N-alkylation, opening pathways to a wide array of derivatives. For instance, similar fluorene amines are used as starting materials for creating elaborate dye molecules and functional chromophores. nih.gov The strategic placement of chloro- and amino- groups on the fluorene backbone influences the electronic landscape of the molecule, a critical factor in designing materials with specific optical and electronic properties. The ortho-position of the amine and a carbon of the adjacent benzene (B151609) ring makes it a candidate for synthesizing fused heterocyclic systems, analogous to how 2-amino-4-fluorophenol (B1270792) is a precursor for benzoxazoles. ossila.com

Conjugated polymers, characterized by alternating single and double bonds, are at the forefront of organic electronics research. Fluorene derivatives are a key class of monomers for these materials due to their high photoluminescence quantum yield and thermal stability. nih.govontosight.ai The amine group of this compound can be utilized to link the fluorene unit into a polymer chain. For example, it can be transformed into other functional groups that are amenable to polymerization reactions like Suzuki or Stille coupling. The chlorine substituents can also potentially be used as sites for cross-coupling reactions, further expanding the possibilities for creating two-dimensional conjugated polymers. nih.govnih.gov The synthesis of such polymers often involves the reaction of dibromo-fluorene derivatives with other aromatic building blocks. researchgate.net By extension, the trichloro-substituted fluorene amine can be envisioned as a monomer for producing polymers with tailored electronic properties, where the chlorine atoms help to lower the energy levels of the molecular orbitals (HOMO and LUMO).

Table 1: Examples of Fluorene Derivatives in Polymer Synthesis

Fluorene MonomerPolymerization MethodResulting Polymer PropertiesApplication
2,7-Dibromo-9,9-dioctylfluoreneSuzuki CouplingHigh efficiency blue emission, good solubilityOLEDs
2,7-Dibromo-9,9-dihexylfluoreneYamamoto CouplingHigh hole mobilityOFETs
9,9-Dimethyl-2,7-diaminofluorenePolycondensation with dianhydridesHigh thermal stability, good dielectric propertiesHigh-performance polyimides

This table illustrates the use of various functionalized fluorenes in creating polymers for electronic applications. While not listing the specific title compound, it demonstrates the established role of bromo- and amino-fluorenes as key monomers.

The amine group on this compound is a key functional handle for its incorporation into biologically relevant scaffolds like peptidomimetics and ureas. Peptidomimetics are molecules that mimic the structure and function of peptides, and they are an important area of drug discovery. nih.gov The rigid fluorene backbone can serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement, mimicking the secondary structure of a peptide.

Furthermore, the primary amine can readily react with isocyanates or phosgene (B1210022) equivalents to form urea (B33335) derivatives. nih.gov The synthesis of ureas is a common strategy in medicinal chemistry to create compounds that can form strong hydrogen bonds with biological targets. The general reaction of amines with phosgene or its substitutes provides a straightforward method to generate a diverse library of urea compounds. nih.gov The resulting ureas, incorporating the bulky and electron-deficient trichlorofluorene moiety, would possess unique steric and electronic profiles, making them interesting candidates for screening in drug discovery programs.

Applications in Materials Science

The inherent properties of the fluorene system—rigidity, planarity, and strong luminescence—make its derivatives, including this compound, highly valuable in materials science. ontosight.ai These materials are central to the development of next-generation electronic and photonic devices.

Organic semiconductors are the active components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Fluorene-based polymers and small molecules are among the most successful materials in this field. nih.govontosight.ai The general class of fluorene compounds is known for its excellent charge transport properties and high luminous efficiency. ontosight.ai Derivatives of this compound can be designed as "push-pull" systems, where the amine group acts as an electron donor (push) and the chlorinated aromatic system acts as an electron acceptor (pull). This intramolecular charge-transfer character is highly desirable for nonlinear optical (NLO) materials and for tuning the emission color in OLEDs. nih.gov The chlorine atoms help to stabilize the molecule against oxidative degradation and can fine-tune the energy levels to facilitate charge injection and transport in electronic devices.

The development of novel luminescent and electronic materials often relies on the principle of molecular engineering, where the properties of a material are controlled by the precise chemical structure of its constituent molecules. Fluorene-based amines are foundational in this regard. The core fluorene structure is intensely blue-luminescent, and its emission properties can be systematically modified by attaching different functional groups. By derivatizing the amine group of this compound, it is possible to create a family of materials with a wide range of emission colors. For example, coupling the amine with electron-accepting groups can shift the emission towards green, yellow, or even red through intramolecular charge transfer. The chlorine atoms enhance the electron-accepting nature of the fluorene core, which can lead to larger energy shifts and potentially higher quantum efficiencies in the resulting materials. nih.gov

Exploration in Stimuli-Responsive Materials

Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species. nih.govnih.govsemanticscholar.orgnih.gov These materials are at the forefront of innovations in drug delivery, sensing, and soft robotics. nih.govsemanticscholar.org

While direct studies on the incorporation of this compound into stimuli-responsive systems are not extensively documented, the inherent characteristics of the molecule suggest its potential utility. The primary amine group serves as a key functional handle for integrating the fluorene unit into polymeric structures. For instance, it can be reacted with monomers to form polyamides or polyimines. The basic nature of the amine group could impart pH-responsiveness to the resulting material. nih.gov In acidic environments, protonation of the amine would lead to changes in solubility, conformation, and electrostatic interactions within the polymer matrix.

Furthermore, the rigid and planar fluorene core can influence the mechanical and photophysical properties of the material. The trichloro-substitution pattern is expected to modulate the electron density and, consequently, the fluorescence properties of the fluorene system. This could be exploited in the design of chemical sensors, where the binding of an analyte to a receptor unit linked to the fluorene could trigger a detectable change in its fluorescence emission. While not containing the trichloro-amino-fluorene moiety, other multi-stimuli responsive cyanostilbene derivatives featuring a carboxyl group have been shown to exhibit fluorescence changes in response to pH and amine vapors. researchgate.net

The synthesis of new thiazolidinone and azetidinone derivatives based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole-2-amine structure highlights the utility of chlorinated fluorene amines as synthons for complex heterocyclic systems with potential bioactivity. nih.gov This underscores the feasibility of chemically modifying the amine group of this compound to create more elaborate structures for advanced material applications.

Stimulus Potential Response Mechanism Involving this compound Potential Application
pH Protonation/deprotonation of the amine group, altering solubility and electrostatic interactions in a polymer matrix.pH-triggered drug release, sensors.
Analytes Binding of analytes to a receptor linked to the fluorene, causing a change in fluorescence.Chemical sensors.
Light Photo-induced electron transfer or conformational changes in polymers containing the fluorene unit.Photo-switchable materials.

Utilization as Ligands in Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and stability of metal catalysts. Fluorene derivatives have been successfully employed as ligands in a variety of catalytic transformations.

Application in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Metal complexes bearing fluorene-based ligands have shown promise in this area. For instance, hydrido iron(II) complexes with [P,S]-chelating ligands have been applied in the hydrosilylation of aldehydes and ketones. rsc.org

While direct catalytic applications of this compound-derived complexes are yet to be reported, one can anticipate their potential utility. The electron-withdrawing nature of the trichlorinated fluorene backbone could enhance the Lewis acidity of a coordinated metal center, potentially boosting its catalytic activity in reactions such as Friedel-Crafts acylations or Diels-Alder reactions. Furthermore, the rigid fluorene scaffold can create a well-defined steric environment around the metal center, which is crucial for achieving high stereoselectivity in asymmetric catalysis.

Development of Specialized Olefin Metathesis Catalysts

Olefin metathesis is a powerful carbon-carbon bond-forming reaction with wide applications in organic synthesis and polymer chemistry, recognized with the 2005 Nobel Prize in Chemistry. libretexts.org The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been pivotal. libretexts.orgtcichemicals.com A key advancement has been the introduction of N-heterocyclic carbene (NHC) ligands.

Recent research has focused on creating specialized catalysts by modifying the NHC ligand. One promising strategy involves the use of unsymmetrical NHC ligands. Notably, specialized olefin metathesis catalysts featuring an N-(fluoren-9-yl) arm on an unsymmetrical NHC ligand have been developed. thieme-connect.com These catalysts have shown high selectivity and conversion in challenging olefin metathesis reactions. thieme-connect.com

This provides a clear blueprint for the potential application of this compound. The amine functionality could be used to synthesize a fluorenyl-substituted imidazolinium salt, the precursor to the NHC ligand. Upon complexation with a suitable ruthenium precursor, a new generation of olefin metathesis catalysts could be generated. The electronic effects of the three chlorine atoms on the fluorene backbone would be transmitted to the ruthenium center, likely influencing the initiation rate and stability of the catalyst. This could lead to catalysts with tailored reactivity for specific applications, such as the metathesis of electron-deficient olefins or in aqueous media. nih.gov

Catalyst Generation Key Feature Potential Role of this compound Derivative
First Generation Grubbs Bis(phosphine) ruthenium benzylidene complex.Not directly applicable.
Second Generation Grubbs One phosphine (B1218219) replaced by an NHC ligand.Potential precursor for a modified NHC ligand.
Hoveyda-Grubbs Type Chelating isopropoxybenzylidene ligand for enhanced stability.Could be incorporated into the NHC ligand structure.
Specialized uNHC Catalysts Unsymmetrical NHC ligands, some with fluorenyl arms.Direct precursor for an N-fluorenyl substituted uNHC ligand. thieme-connect.com

Role in C–H Functionalization and Alkylation Reactions

Direct C–H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of organic molecules without the need for pre-functionalized starting materials. researchgate.netacs.org The development of catalysts that can selectively activate and functionalize C–H bonds is a major research focus.

The amine group in this compound can act as a directing group in metal-catalyzed C–H functionalization reactions. thieme-connect.com This approach uses the coordination of the directing group to a metal catalyst to bring the catalytic center in close proximity to a specific C–H bond, thereby enabling its selective functionalization. While C-H functionalization of amines is a broad field, the application of fluorene amines in this context is an emerging area. thieme-connect.comresearchgate.net For example, palladium-catalyzed C-H arylation has been demonstrated on other amine-containing systems to achieve meta-selective functionalization. acs.org

The fluorene nucleus itself contains several C-H bonds that could be targets for functionalization. Furthermore, ligands derived from this compound could be employed in catalytic systems for the C-H functionalization of other substrates. The unique steric and electronic properties imparted by the trichlorinated fluorene scaffold could lead to novel reactivity and selectivity patterns in these transformations. Copper-catalyzed coupling reactions of N-tosylhydrazones with amines have been used to synthesize fluorene derivatives, showcasing the versatility of metal catalysis in building complex fluorene-containing molecules. researchgate.net

V. Computational and Theoretical Investigations of 2,5,7 Trichloro 9h Fluoren 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. However, no specific studies employing these methods on 2,5,7-trichloro-9H-fluoren-4-amine have been found.

Density Functional Theory (DFT) Studies

There are no published Density Functional Theory (DFT) studies that have reported on the optimized geometry, electronic properties, or other molecular parameters of this compound. DFT is a widely used computational method that could provide valuable insights into the molecule's structure and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Investigations into the excited state properties of this compound using Time-Dependent Density Functional Theory (TD-DFT) have not been reported. Such studies would be crucial for understanding the photophysical properties of the compound, including its absorption and emission spectra.

Electronic Structure Analysis and Molecular Orbital Characterization (HOMO/LUMO)

A detailed analysis of the electronic structure, including the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not available in the current body of scientific literature. The energy and distribution of these frontier orbitals are key indicators of a molecule's chemical reactivity and electronic transition properties.

Reaction Mechanism Elucidation via Computational Modeling

Currently, there are no published studies that utilize computational modeling to elucidate the reaction mechanisms involving this compound. This type of research would be instrumental in predicting its behavior in chemical reactions and understanding its potential synthesis pathways or degradation products.

Prediction of Spectroscopic Properties

While computational methods are frequently used to predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra, no such predictions for this compound have been documented. These theoretical spectra would be invaluable for the identification and characterization of the compound.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies aimed at establishing structure-property relationships for this compound are not present in the available literature. Such research would involve systematically modifying the molecular structure in silico to understand how changes in its architecture affect its chemical and physical properties.

Vi. Analytical Methodologies for Characterization and Detection in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. scholaris.ca For a compound like 2,5,7-trichloro-9H-fluoren-4-amine, various chromatographic methods are employed to isolate it from reaction byproducts, starting materials, or other contaminants, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aromatic amines and halogenated compounds. libretexts.orgopenaccessjournals.com Reversed-phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. libretexts.org For this compound, a C18 or a phenyl-hexyl column is typically effective due to the compound's aromatic and hydrophobic nature. chromforum.org The separation of related halogenated aromatic compounds can be optimized by adjusting mobile phase composition, temperature, and pH. chromforum.org The use of a pentafluorophenyl (PFP) column can also offer alternative selectivity for halogenated compounds. chromforum.org

Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. Electrochemical detection can also be employed for aromatic amines, offering high sensitivity. epa.gov Method validation for quantitative analysis involves establishing linearity, limits of detection (LOD), and limits of quantification (LOQ). scielo.br

Table 1: Representative HPLC Parameters for Analysis of Halogenated Aromatic Amines

Parameter Typical Value/Condition
Column C18, Phenyl-Hexyl, or PFP (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Additives 0.1% Formic Acid or Acetic Acid (to improve peak shape) nih.gov
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C chromforum.org
Detector UV/DAD (e.g., at 254 nm) or Electrochemical Detector epa.govresearchgate.net
Injection Volume 5-20 µL

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com Due to the polarity and potential for thermal degradation of aromatic amines, direct analysis by GC can be challenging, often resulting in peak tailing. mdpi.comresearchgate.net Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. mdpi.comnih.gov Reagents such as trifluoroacetylimidazole or pentafluorobenzenesulfonyl chloride can be used to form stable, halogenated derivatives that are highly responsive to an Electron Capture Detector (ECD). mdpi.com

When coupled with a mass spectrometer (GC-MS), this approach provides both high separation efficiency and definitive identification of the analyte. nih.gov The choice of a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is standard for this type of analysis. researchgate.net On-column injection techniques can sometimes be used to minimize thermal decomposition of sensitive analytes. epa.gov

Ion chromatography (IC) is a well-established method for the determination of ionic species, including amines, which are weak bases and can be protonated to form cations. thermofisher.comthermofisher.com This technique is particularly useful for analyzing amines in aqueous samples. Aromatic amines can be separated using cation-exchange chromatography. thermofisher.comnih.gov The separation mechanism is based on the interaction of the protonated amine with the negatively charged functional groups of the stationary phase. nih.gov

A typical IC system for amine analysis uses a cation-exchange column (e.g., Dionex IonPac CS17 or CS19) with an acidic eluent, such as methanesulfonic acid, to ensure the analytes are in their cationic form. thermofisher.com Detection is often accomplished using suppressed conductivity, which enhances sensitivity by reducing the background conductivity of the eluent. thermofisher.com Amperometric detection is another sensitive option for electroactive aromatic amines. nih.govsigmaaldrich.com

Table 2: Illustrative Ion Chromatography Conditions for Aromatic Amine Separation

Parameter Typical Value/Condition
Column Cation-exchange (e.g., Dionex IonPac CS12, CS17) thermofisher.comnih.gov
Eluent Methanesulfonic Acid (MSA) or Sulfuric Acid gradient nih.gov
Detection Suppressed Conductivity or DC Amperometric Detection thermofisher.comnih.gov
Flow Rate 0.5-1.0 mL/min
Sample Preparation Dilution in deionized water, pH adjustment if necessary

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and elemental composition. The characteristic isotopic pattern of chlorine (the 35Cl:37Cl ratio is approximately 3:1) results in a unique signature in the mass spectrum for polychlorinated compounds, facilitating their identification. youtube.com For a trichlorinated molecule like the target compound, the molecular ion region will exhibit a distinctive cluster of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 27:27:9:1, confirming the presence of three chlorine atoms. youtube.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the high specificity and sensitivity of MS detection. nih.gov This technique is ideal for identifying and quantifying this compound in complex mixtures. sciex.commac-mod.com Various atmospheric pressure ionization (API) sources can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). nih.govnih.gov For aromatic amines, APCI often provides better ionization efficiency and is less prone to matrix effects than ESI. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for quantitative studies through Multiple Reaction Monitoring (MRM). nih.govsciex.com In an MRM experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method minimizes interferences and allows for very low detection limits. sciex.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental formula of the compound and its metabolites or degradation products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. ucf.eduznaturforsch.com Both 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netmdpi.com

In the 1H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro substituents. youtube.com The coupling patterns (splitting) between adjacent protons reveal their connectivity. The protons of the CH2 group at the C9 position of the fluorene (B118485) ring would typically appear as a distinct singlet. chemicalbook.com

The 13C NMR spectrum shows the number of unique carbon atoms in the molecule. acs.org The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. Carbons bonded to chlorine atoms will appear at characteristic downfield shifts, while carbons attached to the amino group will be shifted upfield compared to the parent fluorene. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule and definitively assign all proton and carbon signals, confirming the substitution pattern on the fluorene core. researchgate.net

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques employed in the characterization of this compound. These methods provide valuable insights into the molecular structure, specifically identifying the key functional groups and the conjugated π-electron system. IR spectroscopy probes the vibrational transitions of molecules, revealing the presence of specific bonds, while UV-Vis spectroscopy investigates electronic transitions, offering information about the aromatic system and the influence of substituents.

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups within the this compound molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For a primary aromatic amine like this compound, several characteristic absorption bands are expected. Primary amines typically exhibit two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.com The presence of electron-withdrawing chloro-substituents on the aromatic ring can influence the position of these bands, potentially causing a shift to higher frequencies (a hypsosochromic or blue shift). researchgate.netresearchgate.net

The aromatic nature of the fluorene backbone gives rise to several other key signals. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. wikieducator.org The C=C stretching vibrations within the aromatic rings produce a series of sharp bands in the 1620-1450 cm⁻¹ range. wpmucdn.com The C-N stretching vibration of the aromatic amine is expected to appear in the 1335-1250 cm⁻¹ region. wikieducator.org Furthermore, the C-Cl stretching vibrations will be present in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The substitution pattern on the aromatic rings also influences the out-of-plane C-H bending vibrations, which can provide structural information. wpmucdn.com

A detailed theoretical analysis of the vibrational modes of 2-aminofluorene (B1664046), a related compound, has been performed using Density Functional Theory (DFT), providing a basis for assigning the complex vibrational spectra of such molecules. nih.gov Experimental IR data for 2-fluorenamine is also available and serves as a foundational reference. nist.gov

Detailed Research Findings from IR Spectroscopy:

While a complete, experimentally verified IR spectrum for this compound is not widely published, the expected absorption bands can be predicted based on the analysis of similar compounds. The following table outlines the anticipated IR absorption regions and their corresponding vibrational assignments for the title compound.

Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Functional Group
N-H Asymmetric Stretch3450 - 3350Primary Aromatic Amine
N-H Symmetric Stretch3350 - 3250Primary Aromatic Amine
Aromatic C-H Stretch3100 - 3000Aromatic Ring
N-H Bending1650 - 1580Primary Aromatic Amine
Aromatic C=C Stretch1620 - 1450Aromatic Ring
C-N Stretch1335 - 1250Aromatic Amine
C-Cl Stretch800 - 600Aryl Halide
Aromatic C-H Out-of-Plane Bending900 - 675Aromatic Ring

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to exhibit characteristic UV-Vis absorption spectra due to their extensive conjugated π-electron systems. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The primary electronic transitions observed in molecules like this compound are π→π* transitions associated with the aromatic fluorene core.

The presence of the amino group (-NH₂) and the chlorine atoms (-Cl) as substituents on the fluorene ring significantly influences the UV-Vis spectrum. The amino group, with its lone pair of electrons, acts as a powerful auxochrome, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect) of the π→π* absorption bands. This is due to the delocalization of the nitrogen lone pair into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In addition to the π→π* transitions, a weaker n→π* transition, involving the promotion of a non-bonding electron from the nitrogen of the amino group to an anti-bonding π* orbital of the aromatic ring, may also be observed.

Theoretical and experimental studies on 2-aminofluorene show strong absorption bands in the UV region, which are attributed to π→π* transitions. nih.govresearchgate.net The presence of three electron-withdrawing chlorine atoms in this compound would be expected to modulate the electronic properties of the fluorene system, likely resulting in shifts in the absorption maxima compared to the unsubstituted aminofluorene.

Detailed Research Findings from UV-Vis Spectroscopy:

Specific experimental UV-Vis spectral data for this compound is limited in publicly accessible literature. However, based on the known spectral properties of aminofluorenes and the electronic effects of the substituents, a representative UV-Vis absorption profile can be predicted. The following table summarizes the likely electronic transitions for the compound dissolved in a non-polar solvent.

Electronic Transition Predicted λₘₐₓ (nm) Chromophore
π→π~ 280 - 320Substituted Fluorene Ring
π→π~ 240 - 270Substituted Fluorene Ring
n→π*~ 330 - 360Aromatic Amine

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